Cas no 84010-67-3 (ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-)

ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- 化学的及び物理的性質
名前と識別子
-
- ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-
- (R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride(WXC08457S1)
- (R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride
- (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- (R)-1-Methyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- 84010-67-3
- CS-0342101
- A930228
- (S)-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
- SCHEMBL3813016
- W16103
- (1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- AS-70627
- Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride, (1R)- (9CI)
- Isoquinoline, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride, (R)- (ZCI)
- (R)-1-METHYL-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
- MFCD20487944
- AKOS024462794
-
- MDL: MFCD20487944
- インチ: 1S/C10H13N.ClH/c1-8-10-5-3-2-4-9(10)6-7-11-8;/h2-5,8,11H,6-7H2,1H3;1H/t8-;/m1./s1
- InChIKey: CFEGVJOLMOPMHU-DDWIOCJRSA-N
- ほほえんだ: C[C@H]1NCCC2C=CC=CC1=2.Cl
計算された属性
- せいみつぶんしりょう: 183.0814771g/mol
- どういたいしつりょう: 183.0814771g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430S-500mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 97% | 500mg |
¥8726.45 | 2025-01-21 | |
Key Organics Ltd | AS-70627-100MG |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
84010-67-3 | >95% | 100mg |
£407.89 | 2025-02-08 | |
eNovation Chemicals LLC | D960418-250mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 95% | 250mg |
$125 | 2024-06-06 | |
eNovation Chemicals LLC | D969192-250mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 95% | 250mg |
$525 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430S-1g |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 97% | 1g |
8463.46CNY | 2021-05-07 | |
eNovation Chemicals LLC | D969192-500mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 95% | 500mg |
$940 | 2024-07-28 | |
Key Organics Ltd | AS-70627-0.25g |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride |
84010-67-3 | >95% | 0.25g |
£667.00 | 2025-02-08 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0430S-1g |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 97% | 1g |
¥13815.43 | 2025-01-21 | |
eNovation Chemicals LLC | D969192-5g |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 95% | 5g |
$6585 | 2025-02-24 | |
Aaron | AR00G8Y6-500mg |
(R)-1-Methyl-1,2,3,4-tetrahydro-isoquinoline hydrochloride |
84010-67-3 | 95% | 500mg |
$110.00 | 2023-12-14 |
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
2.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ; 24 h, 100 bar, 55 - 60 °C
ごうせいかいろ 3
2.1 Reagents: 2-Chloropyridine , Trifluoromethanesulfonic anhydride , Phosphorus pentoxide , Phosphorus oxychloride
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
3.1 Reagents: Hydrogen Catalysts: 1801932-95-5 Solvents: Isopropanol ; 24 h, 100 bar, 55 - 60 °C
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Raw materials
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- Preparation Products
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)- 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
6. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-に関する追加情報
Professional Introduction to ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) (CAS No. 84010-67-3)
ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) (CAS No. 84010-67-3) is a chemically significant compound that has garnered considerable attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the tetrahydropyridoindole class and exhibits a unique structural framework that makes it a valuable scaffold for drug discovery and development. The presence of the hydrochloride salt form enhances its solubility and bioavailability, making it particularly useful in pharmaceutical formulations.
The (R) configuration indicates the stereochemical orientation of the molecule, which is a critical factor in determining its biological activity. In modern drug design, stereochemistry plays a pivotal role in the efficacy and safety of therapeutic agents. The specific stereoisomer of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) has been extensively studied for its potential applications in treating various neurological and cardiovascular disorders.
Recent research has highlighted the pharmacological properties of this compound. Studies have demonstrated that it interacts with multiple biological targets, including serotonin receptors and ion channels. These interactions are believed to contribute to its therapeutic effects in conditions such as depression and hypertension. The hydrochloride salt form has been shown to improve the pharmacokinetic profile of the compound, leading to enhanced therapeutic outcomes.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, preclinical trials have indicated that ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) exhibits potent antidepressant-like effects by modulating serotonin neurotransmission. Additionally, its ability to interact with voltage-gated calcium channels has been linked to its potential benefits in managing cardiovascular diseases.
The structural motif of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) has inspired the development of novel derivatives with improved pharmacological properties. Medicinal chemists have leveraged this scaffold to design molecules that exhibit enhanced selectivity and reduced side effects. The hydrochloride form has been particularly advantageous in these efforts due to its favorable solubility characteristics.
Advances in synthetic chemistry have enabled the efficient preparation of ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) on an industrial scale. These synthetic methodologies have been optimized for high yield and purity, ensuring that pharmaceutical manufacturers can produce this compound reliably for clinical use. The synthesis involves multi-step reactions that require precise control over reaction conditions to achieve the desired stereochemical outcome.
The compound's potential applications extend beyond traditional therapeutic areas. Researchers are exploring its utility in neurodegenerative diseases such as Alzheimer's and Parkinson's. Preliminary studies suggest that ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R) may protect against neurotoxicity by modulating oxidative stress and inflammation pathways.
Regulatory agencies have closely monitored the development of drugs based on ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole scaffolds due to their promising yet complex pharmacological profiles. Clinical trials are ongoing to evaluate the safety and efficacy of this compound in humans. These trials aim to provide further insights into its mechanisms of action and identify potential therapeutic applications.
The future of ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole-based drugs looks promising as research continues to uncover new biological functions and synthetic possibilities. Innovations in drug delivery systems may further enhance the therapeutic potential of this class of compounds by improving their bioavailability and targeting specificity.
In conclusion, ISOQUINOLINE, 1,2,3,4-Tetrahydropyridoindole hydrochloride (CAS No. 84010-67-3) is a versatile pharmacophore with significant therapeutic implications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for developing novel treatments for neurological and cardiovascular disorders. As research progresses,this compound is poised to play a crucial role in advancing modern medicine.
84010-67-3 (ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-1-METHYL-, HYDROCHLORIDE, (R)-) 関連製品
- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)
- 1225999-75-6(3-methyl-2-4-(propan-2-yloxy)phenylbutanoic acid)
- 2223053-90-3(5-propoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 42537-72-4(N-Me-Met-OH)
- 1431963-23-3(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]aniline;hydrochloride)
- 1805623-61-3(3-(Bromomethyl)-4-(difluoromethyl)-2-methyl-5-nitropyridine)
- 1270068-90-0(Benzenemethanamine, 4-(cyclopentyloxy)-α-ethenyl-, (αS)-)
- 2034402-47-4(2-(benzylsulfanyl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide)
- 2248299-07-0(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-[methyl(propyl)amino]propanoate)
- 1361796-81-7(2,3-Dichloro-3'-methyl-4'-trifluoromethyl-biphenyl)
